molecular formula C5H7BrO B091894 3-(2-bromoethoxy)prop-1-yne CAS No. 18668-74-1

3-(2-bromoethoxy)prop-1-yne

Cat. No.: B091894
CAS No.: 18668-74-1
M. Wt: 163.01 g/mol
InChI Key: DHPKZCYUYUEPSH-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)prop-1-yne is a high-value bifunctional reagent designed for advanced organic synthesis and drug discovery research. Its molecular structure, featuring a terminal alkyne and a bromoalkoxy chain, provides versatile reactivity for constructing complex molecules. This compound is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a promising therapeutic modality. In recent research, it has been utilized as a key component of the linker in novel mTOR-targeting PROTACs, connecting the mTOR kinase inhibitor MLN0128 with the E3 ligase ligand pomalidomide to induce targeted protein degradation . The terminal alkyne group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling efficient, modular conjugation . Simultaneously, the bromoethoxy moiety serves as an excellent handle for nucleophilic substitution reactions, allowing for further elongation of polyethylene glycol (PEG)-like chains or incorporation into larger molecular architectures . This dual functionality makes it an indispensable building block for medicinal chemists developing targeted therapies, as well as for researchers in materials science creating functionalized polymers and conjugated systems . Its application streamlines the synthesis of sophisticated bioactive molecules, positioning it as a critical tool for innovation in chemical biology and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromoethoxy)prop-1-yne
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InChI

InChI=1S/C5H7BrO/c1-2-4-7-5-3-6/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DHPKZCYUYUEPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7BrO
Source PubChem
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DSSTOX Substance ID

DTXSID20302038
Record name 1-Propyne, 3-(2-bromoethoxy)-
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Molecular Weight

163.01 g/mol
Source PubChem
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CAS No.

18668-74-1
Record name 3-(2-Bromoethoxy)-1-propyne
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Record name 1-Propyne, 3-(2-bromoethoxy)-
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Record name 1-Propyne, 3-(2-bromoethoxy)-
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Record name 1-Propyne, 3-(2-bromoethoxy)-
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Record name 3-(2-bromoethoxy)prop-1-yne
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Contextualizing Propargyl Ethers in Modern Organic Synthesis

Propargyl ethers, the class of compounds to which 3-(2-bromoethoxy)prop-1-yne belongs, are highly valuable intermediates in modern organic synthesis. Their utility stems from the reactivity of the propargyl group, which consists of a methylene (B1212753) group adjacent to a carbon-carbon triple bond. This arrangement allows for a diverse range of chemical transformations.

Propargyl ethers are key precursors in the synthesis of various heterocyclic compounds, such as benzofurans and dibenzofurans, which are important structural motifs in many biologically active molecules. rsc.org For instance, aryl propargyl ethers can undergo intramolecular cyclization to form benzofuran (B130515) derivatives under various catalytic conditions. rsc.org Furthermore, the triple bond in propargyl ethers can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. alfa-chemistry.com This reaction allows for the efficient and specific ligation of molecules, a technique widely used in drug discovery and material science. alfa-chemistry.com

Recent research has also highlighted the use of propargyl ethers in metal-catalyzed reactions. For example, gold(I) catalysts can induce the rearrangement of propargyl benzyl (B1604629) ethers to form allenes, which are themselves versatile synthetic intermediates. organic-chemistry.org Additionally, copper and iron co-catalyzed homocoupling of ortho-iodophenyl propargyl ethers provides a route to conjugated enyne benzofurans. chemrxiv.org The ability of propargyl ethers to undergo such a wide array of transformations underscores their importance in constructing complex molecular architectures.

Strategic Importance of Bromoethoxy Functionality in Molecular Architecture

The bromoethoxy group within 3-(2-bromoethoxy)prop-1-yne provides a reactive handle for further molecular elaboration, making it strategically important in the design and synthesis of new molecules. The bromine atom is a good leaving group, rendering the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, expanding the synthetic possibilities of the molecule.

This functionality is particularly useful in the construction of larger, more complex structures. For example, the bromoethoxy moiety can be used to link the propargyl ether core to other molecules or scaffolds. This is exemplified in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where a similar bromo-functionalized linker was used to connect different molecular components. jst.go.jp The bromoethoxy group can also be used to introduce polyethylene (B3416737) glycol (PEG) chains, which can improve the solubility and pharmacokinetic properties of drug candidates.

Historical Trajectories and Milestones in 3 2 Bromoethoxy Prop 1 Yne Research

While specific historical milestones for 3-(2-bromoethoxy)prop-1-yne are not extensively documented in dedicated publications, its development is intrinsically linked to the broader history of propargyl ether and bromoalkane chemistry. The synthesis of propargyl ethers has been a subject of study for many decades, with early work focusing on their fundamental reactivity. acs.org The Claisen rearrangement of propargyl ethers, a key transformation, was first successfully reported in the early 1960s, paving the way for the synthesis of functionalized allenes. scispace.com

The synthesis of this compound itself is a relatively straightforward process, typically involving the reaction of 2-(prop-2-yn-1-yloxy)ethanol with a brominating agent like triphenylphosphine (B44618) and carbon tetrabromide. google.com This method is a standard transformation in organic chemistry, indicating that the compound can be readily accessed from commercially available starting materials.

More recently, research involving this compound and similar structures has been driven by their application in specific areas. For instance, its use as a linker in the synthesis of complex molecules for biological applications has been a focus. jst.go.jp The compound and its derivatives have been employed in the preparation of functionalized pillar rsc.orgarenes, which are macrocyclic compounds with host-guest properties. rsc.org The trajectory of research has thus moved from fundamental synthesis and reactivity studies to the strategic application of this bifunctional molecule in the creation of advanced materials and biologically active compounds.

Current Paradigms and Future Outlook for 3 2 Bromoethoxy Prop 1 Yne Applications

Established and Emerging Synthetic Routes for this compound

The preparation of this compound can be achieved through several synthetic strategies. The choice of method often depends on factors such as required purity, scalability, and available starting materials.

Strategies Involving Esterification Followed by Bromination

An alternative synthetic route to this compound involves a two-step process starting with the formation of a hydroxyl-containing ether, followed by its conversion to the corresponding bromide.

In the first step, propargyl alcohol can be reacted with a protected ethylene (B1197577) glycol derivative, such as ethylene glycol monotosylate, under basic conditions to form 3-(2-hydroxyethoxy)prop-1-yne. This reaction also proceeds via a Williamson ether synthesis mechanism.

The subsequent step is the bromination of the terminal hydroxyl group. A common method for this transformation is treatment with a brominating agent. For instance, reacting 3-(2-hydroxyethoxy)prop-1-yne with hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid can yield the desired this compound. Another approach involves the use of reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃). rsc.orggoogle.com The latter, known as the Appel reaction, is often preferred for its mild conditions.

This multi-step approach can offer advantages in terms of controlling selectivity and may be preferable when direct propargylation with 1,2-dibromoethane (B42909) leads to significant byproduct formation.

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics provides a deeper understanding of the underlying principles governing the synthesis of this compound and related etherification reactions. While specific kinetic and thermodynamic data for the synthesis of this exact compound are not extensively reported in the literature, general principles from analogous etherification and substitution reactions can be applied.

The Williamson ether synthesis is a second-order reaction, with the rate being dependent on the concentrations of both the alkoxide and the alkyl halide. The rate law can be expressed as: Rate = k[RO⁻][R'X]. The reaction rate is influenced by several factors, including the nature of the leaving group (with bromide being a good leaving group), the steric hindrance around the reaction centers, and the solvent polarity. masterorganicchemistry.com

Thermodynamic studies of etherification reactions, such as those involving the reaction of isobutene with various primary alcohols, have been conducted to determine parameters like the standard enthalpy (ΔH°) and entropy (ΔS°) of reaction. core.ac.uk For instance, the liquid-phase esterification of levulinic acid with 1-butene (B85601) has been studied, yielding an enthalpy of reaction of approximately -32.9 kJ/mol and an entropy change of -70 J/(mol·K) at 298.15 K. ub.edu These studies generally indicate that etherification and esterification reactions are exothermic and result in a decrease in entropy. core.ac.ukub.edu The equilibrium position of the reaction is influenced by temperature, with lower temperatures generally favoring the formation of the product. researchgate.net

Syntheses of Structurally Related Bromoethoxy-Propargyl Analogues

The synthetic methodologies used for this compound can be extended to create a variety of structurally related analogues with modified properties and functionalities.

Elaboration of Polyethylene (B3416737) Glycol (PEG)-Bridged Derivatives for Bioconjugation

A significant area of interest is the synthesis of bromoethoxy-propargyl analogues that incorporate polyethylene glycol (PEG) chains. axispharm.commdpi.com These PEGylated derivatives are of particular importance in bioconjugation, where the PEG linker can improve the solubility, biocompatibility, and pharmacokinetic properties of modified biomolecules. mdpi.compreprints.org

The synthesis of these analogues often starts with a PEG diol or a heterobifunctional PEG. mdpi.com For example, a PEG with a terminal hydroxyl group can be deprotonated with a base like sodium hydride or potassium hydroxide (B78521) and reacted with propargyl bromide to introduce the terminal alkyne. mdpi.compreprints.org The other terminus of the PEG can then be functionalized. If starting with a PEG diol, one hydroxyl group can be selectively protected, the other converted to a propargyl ether, and then the protecting group removed to allow for further modification.

Alternatively, a PEG with a carboxylic acid and a hydroxyl group can be used. The carboxyl group can be esterified with propargyl bromide, and the hydroxyl group can then be converted to a bromide. mdpi.comresearchgate.net A variety of propargyl-PEG-bromide linkers are available, including those with varying lengths of the PEG chain, such as Propargyl-PEG2-bromide. chemicalbook.comalfa-chemistry.com These compounds are valuable reagents in "click chemistry," particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC), for linking molecules of interest. chemicalbook.com

The table below illustrates some examples of PEG-bridged derivatives and their synthetic precursors.

Derivative NameStarting PEG MaterialKey ReagentsReference
α-hydroxyl-ω-propargyl PEGHOOC-PEG-OHKOH, Propargyl bromide mdpi.com
Propargyl-PEG-bromideHO-PEG-OHNaH, Propargyl bromide, Brominating agent mdpi.comchemicalbook.com
Propargyl-PEG2-bromideHO-PEG2-OHNaH, Propargyl bromide, Brominating agent chemicalbook.com

Comparative Analysis of Synthetic Efficiency and Selectivity across Analogues

The efficiency and selectivity of the synthesis of bromoethoxy-propargyl analogues can vary depending on the specific structure of the analogue and the chosen synthetic route.

The table below provides a comparative analysis of different synthetic methods for propargyl ethers.

MethodAdvantagesDisadvantagesTypical Yield
Williamson Ether SynthesisSimple, uses inexpensive reagentsRisk of di-substitution byproducts, requires anhydrous conditions60-75%
Bromination of Hydroxy PrecursorHigh purity, scalableMulti-step process, use of hazardous brominating agents70-85%
Ring-opening of EpoxidesHigh yield, good for industrial scaleRequires specialized equipment, use of highly reactive and toxic ethylene oxide>80%

The choice of base can also influence selectivity. While strong bases like NaH are common, milder bases such as potassium carbonate (K₂CO₃) can sometimes be used, potentially reducing side reactions, although they may require longer reaction times or higher temperatures. rsc.orgjst.go.jp

Ultimately, the optimal synthetic strategy is determined by a careful consideration of the specific target molecule and the desired scale of the reaction, balancing the trade-offs between yield, purity, cost, and safety.

Advanced Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of this compound and related synthetic intermediates are critical steps to ensure high purity for subsequent reactions. The techniques employed are chosen based on the physical properties of the compound and the nature of the impurities present in the crude reaction mixture.

A standard and widely used purification method is liquid-liquid extraction followed by column chromatography. After the synthesis, the reaction mixture is typically worked up by quenching the reaction and then extracting the product into an organic solvent, such as diethyl ether. This initial extraction separates the desired product from inorganic salts and other water-soluble byproducts.

Following extraction, column chromatography over silica (B1680970) gel is the most common technique for isolating the pure compound. rsc.org A solvent system, often a mixture of non-polar and slightly polar solvents like n-hexane and dichloromethane (B109758) or dichloromethane and methanol, is used to elute the components of the mixture from the column. rsc.org The polarity of the eluent is carefully chosen to achieve optimal separation of the target molecule from unreacted starting materials and side products.

For non-crystalline, oily products, distillation under reduced pressure can be an effective purification method. sigmaaldrich.com Given that this compound is a liquid with a boiling point of 70-72°C at 22 mmHg, this technique can be suitable for its purification on a larger scale. sigmaaldrich.com

In cases where very high purity is required, or for the separation of closely related compounds, preparative high-performance liquid chromatography (HPLC) can be employed. jst.go.jp This technique offers higher resolution than standard column chromatography.

For the specific purification of terminal alkynes, a more advanced technique involves the use of adsorbents containing silver ions. google.com This method relies on the formation of a silver acetylide complex between the terminal alkyne and the silver ions supported on an insoluble carrier. The desired alkyne can then be released from the adsorbent by eluting with a solution containing halide ions, an acid, or a sulfur-containing reagent. google.com This provides a highly selective method for isolating terminal alkynes from complex mixtures. google.com

The table below outlines various purification techniques applicable to this compound and similar intermediates.

Technique Principle Application Reference
Liquid-Liquid ExtractionDifferential solubility of the compound in immiscible liquids.Initial work-up to remove water-soluble impurities.
Column ChromatographyDifferential adsorption of components onto a stationary phase (e.g., silica gel).Primary method for purification of the crude product. rsc.org
Vacuum DistillationSeparation based on differences in boiling points at reduced pressure.Purification of liquid products like this compound. sigmaaldrich.com
Preparative HPLCHigh-resolution separation based on differential partitioning between mobile and stationary phases.Final purification to achieve very high purity. jst.go.jp
Silver Ion AdsorptionReversible formation of a silver acetylide complex.Selective isolation and purification of terminal alkynes. google.com

Terminal Alkyne Reactivity: Advanced Click Chemistry Applications

The terminal alkyne functionality of this compound is a key player in the realm of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. organic-chemistry.orgresearchgate.net

Mechanistic Insights into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high yields, broad scope, and the formation of a single, stable triazole product. organic-chemistry.orgresearchgate.net The reaction between this compound and an azide (B81097) in the presence of a copper(I) catalyst proceeds with high efficiency. csic.es

The generally accepted mechanism for CuAAC involves a stepwise process, a departure from the concerted mechanism of the uncatalyzed Huisgen 1,3-dipolar cycloaddition. mdpi.com The catalytic cycle is initiated by the formation of a copper(I) acetylide complex. mdpi.comnih.gov This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.org

Several factors influence the rate and efficiency of the CuAAC reaction. The use of ligands, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, can enhance the reaction rate and improve the solubility of the copper catalyst in aqueous media. mdpi.com Furthermore, the reaction can be performed under neat conditions (without a solvent) at room temperature with very low catalyst loadings, highlighting its efficiency. csic.es

Table 1: Key Features of the CuAAC Reaction

FeatureDescription
Catalyst Typically a Copper(I) salt, which can be generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. organic-chemistry.org
Regioselectivity Exclusively forms the 1,4-disubstituted triazole isomer. organic-chemistry.org
Reaction Conditions Mild, often conducted at room temperature in a variety of solvents, including water. organic-chemistry.orgcsic.es
Scope Tolerates a wide range of functional groups on both the alkyne and azide partners. organic-chemistry.org

Exploration of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Sterically Hindered Azides

While CuAAC is a powerful tool, the potential toxicity of the copper catalyst can be a limitation in biological applications. thieme-connect.denih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cnnih.gov This reaction relies on the inherent ring strain of a cyclic alkyne to accelerate the cycloaddition with an azide. magtech.com.cn Although this compound is a linear alkyne and not the strained partner in this reaction, it can readily react with strained cyclooctynes that are functionalized with azide groups.

The reactivity in SPAAC is largely dictated by the structure of the cyclooctyne (B158145). magtech.com.cn The introduction of electron-withdrawing groups, such as fluorine atoms, at the propargylic positions of the cyclooctyne can significantly increase the reaction rate. nih.gov The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the bond formation between the alkyne and the azide occurs in a single step through a cyclic transition state. thieme-connect.de The high reactivity is driven by the release of ring strain in the cyclooctyne upon forming the less-strained triazole ring. nih.gov

Research has shown that even with sterically hindered azides, SPAAC can proceed efficiently. rsc.org The intramolecular positioning of the azide and alkyne functionalities can facilitate the reaction, sometimes even at room temperature without the need for a catalyst. nih.gov

Table 2: Comparison of CuAAC and SPAAC

FeatureCuAACSPAAC
Catalyst Copper(I)None (Metal-free) magtech.com.cnnih.gov
Alkyne Substrate Terminal alkynes (e.g., this compound)Strained cyclic alkynes magtech.com.cn
Driving Force CatalysisRelease of ring strain nih.gov
Biological Applications Can be limited by copper toxicity thieme-connect.denih.govHighly suitable for in vivo applications nih.gov

Diverse Cycloaddition Reactions Beyond Triazole Formation

While the formation of triazoles via CuAAC and SPAAC is the most prominent reaction of terminal alkynes in click chemistry, other cycloaddition pathways exist. For instance, under specific conditions, the terminal alkyne of this compound can participate in [3+2] cycloadditions with other three-atom components besides azides. mdpi.com

Furthermore, the reactivity of the alkyne can be tuned to favor other transformations. For example, in the presence of certain transition metal catalysts, such as gold(I), propargyl ethers can undergo tandem Claisen rearrangement and hydroarylation reactions to form indenes. unifi.it While not a direct cycloaddition of the alkyne, this demonstrates the versatility of the propargyl ether motif present in this compound for constructing complex carbocyclic systems.

Bromoethoxy Functionality: Nuance of Nucleophilic Substitution Reactions

The bromoethoxy portion of this compound provides a reactive handle for introducing a wide array of functionalities through nucleophilic substitution reactions.

Stereochemical and Regiochemical Control in SN2 Transformations

The primary alkyl bromide in this compound is highly susceptible to SN2 reactions. masterorganicchemistry.com This reaction mechanism involves a backside attack by a nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry at that center if it is chiral. masterorganicchemistry.compressbooks.pubyoutube.com

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com Steric hindrance around the electrophilic carbon plays a crucial role; primary alkyl halides like this compound are excellent substrates for SN2 reactions due to the low steric bulk. masterorganicchemistry.compressbooks.pub

The choice of nucleophile and reaction conditions allows for precise control over the outcome of the reaction. Strong nucleophiles, such as thiolates or cyanides, readily displace the bromide to form new carbon-sulfur or carbon-carbon bonds, respectively. youtube.com

Formation of Complex Ether Linkages for Advanced Materials

The bromoethoxy group is a versatile precursor for the synthesis of more complex ether linkages. google.com By reacting this compound with alcohols or phenols under basic conditions, a variety of ethers can be prepared via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the alkoxide or phenoxide acts as the nucleophile.

This capability is particularly valuable in materials science for the construction of polymers and other advanced materials. For instance, the propargyl group can be incorporated into a polymer backbone, and the bromoethoxy functionality can be used for post-polymerization modification, allowing for the introduction of various functional groups. This approach has been utilized in the development of novel materials for applications such as drug delivery and surface functionalization.

Exploiting Dual Functionality in Tandem and Cascade Processes

The presence of two distinct reactive sites—the terminal alkyne and the alkyl bromide—in this compound allows for the design of elegant tandem and cascade reactions, where multiple bond-forming events occur in a single operational step. This approach offers significant advantages in terms of atom economy and synthetic efficiency.

The differential reactivity of the alkyne and bromide functionalities can be strategically exploited to achieve sequential transformations. The terminal alkyne readily participates in reactions such as nucleophilic additions and metal-catalyzed couplings, while the bromine atom serves as a leaving group in nucleophilic substitution reactions. This orthogonal reactivity allows for a stepwise functionalization of the molecule.

For instance, the alkyne can first be engaged in a Sonogashira coupling with an aryl halide. The resulting product, now bearing a more complex substituent at the propargylic position, can then undergo a subsequent intramolecular cyclization, where a nucleophile displaces the bromide to form a new heterocyclic ring. This strategy has been employed in the synthesis of various complex organic scaffolds.

A key aspect in the rational design of these sequential transformations is the careful selection of reaction conditions to ensure chemoselectivity. For example, a mild base might be used to deprotonate the terminal alkyne for a C-C bond-forming reaction without promoting premature elimination or substitution at the bromoethyl moiety.

While the dual functionality of this compound is advantageous, it also presents challenges in the form of potential side reactions. One common undesired pathway is the intramolecular cyclization to form a seven-membered ring, which can compete with the desired intermolecular reaction. The propensity for this side reaction is influenced by factors such as reaction concentration, temperature, and the nature of the base and solvent employed.

To mitigate such side reactions, several strategies can be implemented:

High Concentration Conditions: Running reactions at higher concentrations can favor the desired intermolecular process over the intramolecular cyclization.

Choice of Base: The use of a sterically hindered or non-nucleophilic base can minimize unwanted substitution or elimination reactions involving the bromoethyl group.

Temperature Control: Maintaining a low reaction temperature can help to control the rate of competing side reactions.

Protecting Group Strategies: In some cases, it may be necessary to temporarily protect one of the functional groups to ensure that the desired reaction occurs at the other site.

Metal-Catalyzed Transformations Involving this compound

The terminal alkyne and the carbon-bromine bond in this compound are both amenable to a wide range of metal-catalyzed transformations, making it a valuable substrate for the construction of complex molecular architectures.

The terminal alkyne of this compound is a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. A prime example is the Sonogashira coupling, where the alkyne reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form substituted alkynes. This methodology has been utilized in the synthesis of functionalized indenes through a tandem gold(I)-catalyzed Claisen rearrangement/hydroarylation reaction of propargyl vinyl ethers derived from this compound. unifi.it

Furthermore, the bromine atom can participate in other cross-coupling reactions, such as Suzuki and Stille couplings, after conversion to a suitable organometallic reagent. This dual reactivity allows for the sequential introduction of different substituents, further enhancing the molecular diversity that can be achieved from this single precursor.

A study on nickel-catalyzed cross-coupling reactions demonstrated the participation of this compound in the formation of cyclic products. epfl.ch

Table 1: Examples of Cross-Coupling Reactions with this compound

Coupling ReactionReactantCatalyst SystemProduct TypeReference
SonogashiraAryl HalidePd(PPh₃)₂Cl₂/CuIAryl-substituted alkyne unifi.it
Nickel-catalyzedGrignard ReagentNickel catalystCyclic ether epfl.ch

Enyne metathesis is a powerful transformation that involves the rearrangement of an alkene and an alkyne to form a new 1,3-diene. organic-chemistry.org this compound can serve as the alkyne component in these reactions. Ring-closing enyne metathesis (RCEYM) is a particularly useful intramolecular variant for the synthesis of cyclic compounds. rsc.org

While direct applications of this compound in enyne metathesis are not extensively documented in the provided search results, the analogous compound, 3-(2-(2-bromoethoxy)ethoxy)prop-1-ene, has been utilized in the synthesis of ligands for ring-closing diene metathesis. researchgate.net This suggests the potential for this compound to be a viable substrate for enyne metathesis, leading to the formation of functionalized cyclic dienes. These reactions are typically catalyzed by ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts. researchgate.netwikipedia.org

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of macrocycles. researchgate.net The development of highly active catalysts has expanded the scope of RCM to include the formation of challenging ring sizes. researchgate.netuci.edu The bromoethyl group in this compound could be functionalized with a terminal alkene, creating a diene precursor suitable for RCM to form oxygen-containing heterocyclic systems.

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of novel ligands for homogeneous catalysis. The alkyne and bromide moieties can be independently or sequentially modified to introduce coordinating groups.

For example, the terminal alkyne can be deprotonated and reacted with a metal center to form an alkynyl ligand. Subsequently, the bromide can be displaced by a donor atom, such as nitrogen or phosphorus, from another ligand already coordinated to the metal, leading to the formation of a chelating ligand in situ.

Alternatively, this compound can be used to functionalize existing ligand scaffolds. For instance, a hydroxyl-containing ligand can be deprotonated and reacted with this compound to introduce a propargyl ether side chain. This appended alkyne can then be used for further modifications, such as click reactions or coordination to a second metal center, opening avenues for the construction of multimetallic catalysts or functional materials. A related compound, 3-(2-(2-bromoethoxy)ethoxy)prop-1-ene, has been used to prepare ligands with pendant alkene-terminated chains for the synthesis of iron(II) and ruthenium(II) complexes. researchgate.netacs.org

Strategic Building Block for Intricate Organic Frameworks

The unique structure of this compound, with two distinct reactive sites, allows for its strategic incorporation into complex molecular designs. The bromo group serves as a leaving group for nucleophilic substitution reactions, while the terminal alkyne is primed for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Construction of Macrocyclic Architectures and Dendrimers

The synthesis of macrocycles and dendrimers often relies on building blocks that can undergo sequential, high-yield reactions to build large, well-defined structures. This compound is ideally suited for this role.

In macrocycle synthesis, the compound can be used to introduce a propargyl ether side chain onto a linear precursor. For instance, a di-nucleophile can be reacted first with a molecule containing two electrophilic sites, followed by reaction with this compound to append the alkyne functionality. A subsequent intramolecular "click" reaction with an azide group on the other end of the precursor can then close the ring, forming the macrocyclic structure. While direct examples are specific to proprietary research, the strategy is a known approach in constructing complex cyclic molecules. bldpharm.comresearchgate.net

For dendrimers, which are highly branched, tree-like macromolecules, this compound can be used in a divergent synthesis approach.

Core Reaction: A multifunctional core molecule with nucleophilic groups (e.g., an amine or alcohol) can be reacted with this compound. The nucleophile displaces the bromide, attaching the propargyl ether moiety to the core.

Surface Functionalization: This reaction creates a new surface for the molecule, now covered in terminal alkyne groups.

Generation Growth: These alkyne groups can then be reacted with a molecule containing both an azide and multiple nucleophilic sites. The CuAAC reaction forms a triazole link and generates a new, larger surface of nucleophiles, completing one "generation" of the dendrimer. This process can be repeated to build successive generations with a high degree of precision.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The terminal alkyne of this compound is a powerful functional group for their synthesis. The most prominent application is the Huisgen 1,3-dipolar cycloaddition, or CuAAC click reaction, to form 1,2,3-triazoles.

By reacting this compound with a variety of organic azides (R-N₃), a diverse library of 1,4-disubstituted 1,2,3-triazole compounds can be generated. researchgate.net The reaction is known for its high efficiency, mild conditions, and broad functional group tolerance. This allows the bromoethoxy side chain to be carried through the reaction unchanged, available for subsequent transformations. For example, the resulting bromo-functionalized triazole can be used in further nucleophilic substitution reactions to link the heterocyclic core to other molecules or surfaces.

Heterocycle ClassSynthetic MethodPrecursorsSignificance
1,2,3-Triazoles Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)This compound, Organic Azide (R-N₃)Forms stable, aromatic linkers used widely in medicinal chemistry and materials. researchgate.net
Thiophenes Multi-step synthesisCan be used to introduce functional side chains onto thiophene (B33073) precursors.Thiophene-based polymers are important in organic electronics. researchgate.net
Isoquinolines Multi-step synthesisUsed as a fragment in the synthesis of complex isoquinoline (B145761) derivatives. google.comIsoquinoline scaffolds are present in many natural products and pharmaceuticals.

Integration into Functionalized Polymers and Resins for Material Science

The dual reactivity of this compound makes it an excellent candidate for modifying existing polymers or creating new ones with tailored properties.

Development of Surface Modification Protocols

This compound provides a robust method for functionalizing material surfaces. The process can occur in two primary ways:

"Grafting to" via Bromide: A surface rich in nucleophilic groups (e.g., hydroxyls on silica or cellulose) can be reacted with this compound. This covalently tethers the molecule to the surface via an ether linkage, leaving a surface decorated with terminal alkynes. These alkyne groups can then be used to "click" on other molecules, such as fluorescent dyes, bioactive peptides, or polymer chains functionalized with azides.

"Grafting to" via Alkyne: Alternatively, a surface can be pre-functionalized with azide groups. This compound can then be attached via a CuAAC reaction. This results in a surface covered in bromoethyl groups, which are available for subsequent nucleophilic substitution reactions.

These methods allow for the precise engineering of surface properties, such as hydrophobicity, biocompatibility, or specific ligand-binding capabilities.

Synthesis of Specialty Chemicals with Tailored Properties

This compound can be used as a monomer or cross-linker in polymerization reactions to create specialty polymers. For example, it can be incorporated into poly(diphenylacetylene)s. researchgate.net The bromoethoxy group can be polymerized, and the resulting polymer can then be further functionalized. For example, substitution of the bromine with an imidazolium (B1220033) salt can yield a poly(ionic liquid), a class of materials with applications in gas separation membranes and as solid-state electrolytes. researchgate.net

Furthermore, the introduction of the propargyl ether group into a polymer backbone can enhance thermal stability or provide sites for cross-linking, which can improve the mechanical properties of the final material. Its use in creating environmentally-friendly flame retardants has also been explored, where it can be used to build phosphorus- and nitrogen-containing polymers from renewable sources like natural oils. polyacs.org

Enabling Technology for Bioconjugate Chemistry and Chemical Biology

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technology in modern medicine and biological research. This compound and its derivatives are powerful bifunctional linkers that facilitate these conjugations. chemicalbook.com

The most common strategy involves using the compound to bridge a biomolecule with another molecule of interest (e.g., a therapeutic drug, a fluorescent probe, or a nanoparticle). This is often achieved through "click" chemistry. alfa-chemistry.com

A Typical Bioconjugation Strategy:

StepReactant 1Reactant 2Reaction TypeResult
1. Functionalization Molecule of Interest (e.g., Drug) with a nucleophilic groupThis compoundNucleophilic SubstitutionAlkyne-tagged drug
2. Conjugation Alkyne-tagged drugBiomolecule (e.g., Protein) with an azide groupCuAAC ("Click" Reaction)Drug-Protein Conjugate

This modular approach is highly efficient and has been used in a variety of advanced applications. For example, a similar PEGylated linker, 3-(2-(2-bromoethoxy)ethoxy)prop-1-yne, is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). chemicalbook.com PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively destroy disease-causing proteins. The bromo-alkyne linker serves as the crucial bridge connecting the protein-targeting end of the PROTAC to the E3 ligase-binding end.

Additionally, researchers have developed methods for genetically encoding noncanonical amino acids containing bromo or alkyne groups into proteins. nih.gov This allows for the site-specific incorporation of a reactive handle that can be targeted by a linker like this compound, enabling precise modification of proteins for research and therapeutic purposes. A related iodo-functionalized compound, 3-(2-iodoethoxy)prop-1-yne, is also utilized for these applications, with the iodine atom serving as an excellent leaving group for nucleophilic substitutions. broadpharm.com

Interdisciplinary Research Contributions of 3 2 Bromoethoxy Prop 1 Yne

Frontiers in Medicinal Chemistry and Pharmaceutical Sciences

The structural attributes of 3-(2-bromoethoxy)prop-1-yne make it a highly valuable reagent in the design and synthesis of complex molecules with therapeutic and diagnostic potential. Its ability to participate in both nucleophilic substitution and click chemistry reactions has been leveraged by medicinal chemists to create innovative solutions for challenging biological problems.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have revolutionized the field of targeted protein degradation. nih.gov These molecules typically consist of two active domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govsymeres.com

The compound this compound serves as an ideal precursor for the synthesis of PROTAC linkers. Its bifunctionality allows for a modular and convergent approach to PROTAC assembly. The bromo group can be readily displaced by a nucleophile, such as an amine or a hydroxyl group on the POI ligand, while the terminal alkyne is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction, to attach the E3 ligase ligand. nih.gov This synthetic flexibility enables the rapid generation of PROTAC libraries with varying linker lengths and compositions, which is crucial for optimizing degradation efficiency. nih.govresearchgate.net For instance, polyethylene (B3416737) glycol (PEG) motifs are often incorporated into linkers to enhance solubility and modulate physicochemical properties, and related compounds like Propargyl-PEG2-bromide are explicitly used as PROTAC linkers. chemicalbook.com

Component of PROTACRoleHow this compound Contributes
Warhead Binds to the Protein of Interest (POI)The bromo group can react with the warhead to form a stable linkage.
Linker Connects the warhead and the E3 ligase ligand, and influences the formation of the ternary complex.The backbone of this compound forms the core of the linker, and its length can be modified.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase.The terminal alkyne allows for the attachment of the E3 ligase ligand via "click chemistry".

The reactivity of this compound makes it a valuable starting material for the synthesis of novel therapeutic agents and diagnostic probes. The bromo group can serve as a handle for introducing the propargyl ether moiety into more complex molecular scaffolds, while the alkyne group provides a site for further functionalization.

In the realm of therapeutic agents, research has shown that derivatives of this compound can exhibit potent biological activity. For example, substituted 7-amino-4-chloro-3-(2-bromoethoxy)isocoumarins have been identified as irreversible inhibitors of the "Hydrolase important for pathogenesis 1" (Hip1) serine protease from Mycobacterium tuberculosis. acs.orgacs.org This finding highlights the potential of using this compound as a scaffold to develop new anti-infective agents.

As a precursor for diagnostic probes, the terminal alkyne of this compound is particularly useful. It allows for the attachment of reporter molecules, such as fluorophores or biotin, through click chemistry. This enables the creation of activity-based probes (ABPs) that can be used to label and identify specific enzymes or proteins within a complex biological sample. For instance, a chemical probe named 6-OHDA-yne, which also contains a terminal alkyne, has been used to demonstrate covalent modification of host and viral proteins, showcasing the utility of such probes in studying protein function and identifying drug targets. acs.org

Understanding the intricate network of biochemical pathways and the specific interactions between enzymes and their substrates is fundamental to drug discovery and development. The chemical properties of this compound make it a useful tool for such investigations.

The reactive bromo group can act as an electrophile, allowing the molecule to covalently bind to nucleophilic residues (e.g., cysteine, serine, or lysine) in the active site of an enzyme. This irreversible inhibition can be used to identify and characterize the function of specific enzymes within a biological system. Furthermore, the alkyne handle allows for the subsequent attachment of a reporter tag via click chemistry, a strategy known as two-step target identification. This approach enables the enrichment and identification of the modified proteins, providing insights into their roles in various cellular processes. The use of a similar alkyne-containing probe, 6-OHDA-yne, to alkylate and inhibit enzymes involved in the oxidative stress response exemplifies this application. acs.org

Innovations in Nanotechnology and Advanced Materials

The versatility of this compound extends beyond the biomedical field into the realm of nanotechnology and materials science. Its ability to participate in polymerization and surface modification reactions has led to the development of innovative materials with a wide range of applications.

The development of functional coatings and smart surfaces that can respond to external stimuli is a rapidly growing area of materials science. Propargyl ethers, including derivatives of this compound, have shown significant promise in this area.

Research has demonstrated that phenol-formaldehyde oligomers modified with propargyl bromoethers can be used to create protective polymer coatings with high heat resistance, hardness, and adhesion strength. researchgate.net The presence of the reactive propargyl group allows for thermal cross-linking, which enhances the mechanical and protective properties of the coating. researchgate.netrsc.org These coatings have been shown to exhibit excellent acid resistance, making them suitable for protecting metal surfaces in harsh environments. researchgate.net Furthermore, propargyl ether-functionalized polymers can be used as insulative coatings for electronic components due to their high thermal stability and low dielectric constants. rsc.org The ability to form cross-linked networks upon heating also makes these materials interesting for applications in advanced composites for the microelectronic and aerospace industries. rsc.org

Property of CoatingContribution of Propargyl Ether Moiety
Thermal Stability The cross-linking of the propargyl groups at high temperatures leads to a more stable polymer network. rsc.org
Hardness and Adhesion The formation of a dense, cross-linked structure enhances the mechanical strength and adhesion of the coating to the substrate. researchgate.net
Chemical Resistance The robust cross-linked polymer network provides a barrier against chemical attack, such as from acids. researchgate.net

The efficient delivery of therapeutic agents to their target site is a major challenge in medicine. Nanotechnology offers promising solutions through the development of sophisticated drug delivery systems. The "click" chemistry enabled by the terminal alkyne of this compound plays a crucial role in the design and fabrication of these systems.

This compound can be used as a precursor to synthesize heterobifunctional linkers that can be attached to drug molecules and targeting ligands. These linkers can then be "clicked" onto nanoparticles, liposomes, or other drug carriers, allowing for the precise control over the composition and functionality of the delivery vehicle. scbt.comfrontiersin.org For example, alkyne-terminated oligo(ethylene glycol) (OEG) linkers are widely used to improve the solubility and biocompatibility of drug delivery systems. scbt.com The ability to attach targeting moieties, such as antibodies or peptides, via click chemistry enables the development of targeted drug delivery systems that can selectively deliver their payload to diseased cells, thereby increasing therapeutic efficacy and reducing side effects. scbt.comfrontiersin.org

Applications in Agrochemical Synthesis and Optimization

The versatile chemical structure of this compound, featuring both a reactive bromine atom and a terminal alkyne group, positions it as a valuable intermediate in the synthesis of complex agrochemical molecules. While direct, extensive research focusing solely on this compound's agrochemical applications is not widely published, its constituent functional groups are integral to the synthesis of various modern fungicides and pesticides. The presence of the propargyl ether moiety is particularly significant, as this structural motif is found in numerous bioactive compounds used in agriculture. rawsource.comnordmann.globalbasf.com

The primary application of this compound in agrochemical synthesis is as a building block. Its bromo group serves as a leaving group in nucleophilic substitution reactions, allowing for the attachment of various other chemical fragments. Simultaneously, the terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a highly efficient method for creating 1,2,3-triazole rings. nih.govamazonaws.com Triazole compounds are a major class of fungicides, and the ability to readily synthesize them highlights the potential of this compound in developing new fungicidal agents. rudn.ruscispace.com

Research into the synthesis of novel fungicides has demonstrated the utility of propargyl ethers in creating compounds with significant antifungal activity. For instance, propargyl bromide, a related compound, is used in the synthesis of eugenol-derived 1,2,3-triazoles that have shown efficacy against Colletotrichum gloeosporioides, a pathogen affecting papaya. nih.gov Similarly, propargyl alcohol is a known precursor for the fungicide iodopropynyl butylcarbamate (IPBC). nordmann.globalbasf.com Given that this compound is a propargyl ether, it can be inferred that it would be a suitable starting material for analogous synthetic routes.

The optimization of agrochemicals often involves modifying their structure to enhance efficacy, broaden the spectrum of activity, or improve environmental safety. The dual functionality of this compound allows for a modular approach to synthesis, where different molecular fragments can be introduced to fine-tune the properties of the final product. For example, the synthesis of carbamate (B1207046) derivatives containing a propargyl ether has been explored for developing compounds with potential fungicidal and anti-inflammatory activities. iejrd.com

Sophisticated Analytical and Spectroscopic Methodologies for 3 2 Bromoethoxy Prop 1 Yne and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-(2-bromoethoxy)prop-1-yne provides a precise signature of its proton environments. Each unique proton in the molecule generates a distinct signal, and the chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of these signals offer a wealth of structural information.

The key proton environments in this compound are the acetylenic proton (C≡C-H), the propargylic methylene (B1212753) protons (-O-CH₂-C≡C), the methylene protons adjacent to the oxygen (-O-CH₂-CH₂-Br), and the methylene protons adjacent to the bromine (Br-CH₂-CH₂-O-).

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the expected signals are as follows:

Acetylenic Proton (H-1): A triplet signal appears at approximately 2.40-2.50 ppm. This splitting arises from the long-range coupling (typically J = 2.4 Hz) with the two protons of the adjacent propargylic methylene group (H-3).

Propargylic Methylene Protons (H-3): A doublet signal is observed around 4.12-4.24 ppm. rsc.org This signal corresponds to the two protons on the carbon adjacent to the ether oxygen and the alkyne. The splitting is due to coupling with the single acetylenic proton.

Methylene Protons (H-5): The two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) appear as a triplet at approximately 3.80 ppm. This triplet is the result of coupling with the neighboring methylene protons (H-6).

Methylene Protons (H-6): The methylene protons attached to the carbon bearing the bromine atom (-CH₂-Br) resonate as a triplet around 3.52 ppm. mdpi.com This downfield shift is due to the deshielding effect of the electronegative bromine atom, and the signal is split into a triplet by the adjacent methylene protons (H-5).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
≡C-H (H-1)~2.45Triplet (t)~2.4
-O-CH₂-C≡ (H-3)~4.18Doublet (d)~2.4
-O-CH₂- (H-5)~3.80Triplet (t)~6.0
Br-CH₂- (H-6)~3.52Triplet (t)~6.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides definitive confirmation of the carbon skeleton of this compound. The spectrum displays distinct signals for each of the five carbon atoms in the molecule.

Acetylenic Carbons (C-1 and C-2): The two sp-hybridized carbons of the alkyne group appear in a characteristic region of the spectrum. The terminal carbon (C-1, ≡C-H) is typically found around 74.2-75.0 ppm, while the internal alkyne carbon (C-2, -C≡C-) resonates further downfield at approximately 80.2 ppm.

Propargylic Methylene Carbon (C-3): The carbon of the methylene group adjacent to the oxygen and the alkyne (-O-CH₂-C≡) shows a signal around 58.0 ppm.

Methylene Carbon (C-5): The carbon of the other methylene group adjacent to the oxygen (-O-CH₂-CH₂-Br) appears at approximately 69.0 ppm.

Brominated Methylene Carbon (C-6): The carbon atom directly bonded to the electronegative bromine atom (Br-CH₂-) is significantly deshielded and is found at a lower field, typically around 30.0-44.9 ppm.

Carbon AssignmentChemical Shift (δ, ppm)
≡C-H (C-1)~74.6
-C≡ (C-2)~80.2
-O-CH₂-C≡ (C-3)~58.0
-O-CH₂- (C-5)~69.0
Br-CH₂- (C-6)~30.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

While 1D NMR spectra provide essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduuvic.ca For this compound, a COSY spectrum would show a cross-peak between the triplet at ~3.80 ppm (H-5) and the triplet at ~3.52 ppm (H-6), confirming the -CH₂-CH₂- linkage of the ethoxy group. It would also show a correlation between the acetylenic proton (H-1) and the propargylic methylene protons (H-3). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the signal at ~2.45 ppm to C-1, ~4.18 ppm to C-3, ~3.80 ppm to C-5, and ~3.52 ppm to C-6. This is particularly useful for distinguishing between the two methylene carbons (C-3 and C-5) and their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. columbia.eduyoutube.com This is extremely powerful for piecing together the molecular framework. Key HMBC correlations for this compound would include:

A correlation from the acetylenic proton (H-1) to the internal alkyne carbon (C-2) and the propargylic carbon (C-3).

Correlations from the propargylic methylene protons (H-3) to both acetylenic carbons (C-1 and C-2) and the adjacent ethoxy carbon (C-5).

A correlation from the methylene protons at H-5 to the brominated carbon (C-6) and the propargylic carbon (C-3), confirming the ether linkage.

A correlation from the methylene protons at H-6 to the adjacent oxygen-linked carbon (C-5).

These combined 2D NMR techniques provide irrefutable evidence for the structural assignment of this compound.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), allows for the determination of a compound's exact mass with a very high degree of accuracy (typically to within a few parts per million). nih.govuci.edu This enables the unambiguous determination of the elemental formula.

The molecular formula of this compound is C₅H₇BrO. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with near-equal natural abundance, the mass spectrum will exhibit a characteristic doublet for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, with the peaks separated by approximately 2 m/z units.

Using HR-ESI-MS, the calculated exact masses for the protonated molecule [M+H]⁺ would be:

IonFormulaCalculated Exact Mass (m/z)
[C₅H₈⁷⁹BrO]⁺C₅H₈⁷⁹BrO162.9753
[C₅H₈⁸¹BrO]⁺C₅H₈⁸¹BrO164.9733

Experimental observation of these exact masses in the HR-ESI-MS spectrum provides powerful evidence for the correct elemental composition of the synthesized compound. rsc.org

In addition to determining the molecular weight, mass spectrometry can be used to validate a proposed structure by analyzing the fragmentation patterns of the molecule. In tandem mass spectrometry (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. nih.gov

For this compound, several characteristic fragmentation pathways can be predicted:

Loss of Bromine: A common fragmentation for bromoalkanes is the cleavage of the C-Br bond, which would result in a fragment ion corresponding to [M-Br]⁺. This would be observed at m/z 83.0491.

Ether Cleavage: Cleavage of the C-O ether bonds can occur on either side of the oxygen atom.

Cleavage between C-5 and the oxygen would lead to a propargyl-containing fragment [C₃H₃O]⁺ at m/z 55.0178 or a bromoethyl fragment [C₂H₄Br]⁺ (m/z 106.9545 / 108.9525).

Cleavage between C-3 and the oxygen would generate a propargyl cation [C₃H₃]⁺ (m/z 39.0229) or a bromoethoxy cation [C₂H₄BrO]⁺.

McLafferty-type rearrangements or other complex fragmentation pathways could also occur, providing further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides distinct absorption bands that confirm the presence of its key structural features: the terminal alkyne, the ether linkage, and the bromo-alkane moiety.

The most characteristic vibrations are associated with the alkyne group. The carbon-carbon triple bond (C≡C) stretch is typically observed in the region of 2100-2260 cm⁻¹. For this compound, this stretching vibration appears near 2103 cm⁻¹. The terminal nature of the alkyne is confirmed by the presence of a sharp, strong absorption band corresponding to the C-H stretch of the sp-hybridized carbon, which typically appears around 3300 cm⁻¹.

Another key functional group is the ether linkage (C-O-C). The asymmetric stretching vibration of the C-O bond in ethers gives rise to a strong absorption band in the fingerprint region, generally between 1000 and 1300 cm⁻¹. In the case of this compound, this C-O stretch is noted around 1119 cm⁻¹. The spectrum would also be expected to show C-H stretching vibrations for the sp³-hybridized carbons of the ethoxy group in the 2850-3000 cm⁻¹ range.

Finally, the presence of the bromine atom is indicated by the C-Br stretching vibration. This absorption is found at lower wavenumbers, typically in the 500-600 cm⁻¹ range. While this region can be complex, the presence of a band in this area is a key indicator for the bromo functional group.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
Terminal Alkyne ≡C-H Stretch ~3300
C≡C Stretch ~2103
Alkane C-H Stretch 2850-3000
Ether C-O Stretch ~1119

Chromatographic Separations Coupled with Spectroscopic Detection for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its various derivatives. The coupling of these separation methods with powerful spectroscopic detectors provides a robust platform for detailed analysis, including the identification of isomers and reaction byproducts.

For routine purification, column chromatography is a common method. However, for higher resolution separation and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. Given the volatility of this compound (boiling point of 70-72 °C at 22 mmHg), GC is a particularly suitable technique. sigmaaldrich.com When coupled with a detector like a Mass Spectrometer (GC-MS), it allows for the separation of the compound from impurities while simultaneously providing its mass spectrum, which aids in structural confirmation and identification of any co-eluting species.

HPLC is frequently employed for the analysis and purification of less volatile or thermally sensitive derivatives of this compound. For instance, derivatives resulting from click chemistry or substitution reactions, such as those involving the tethering of larger molecular scaffolds, are often purified using preparative HPLC. nih.govjst.go.jp The use of High-Resolution Mass Spectrometry (HRMS) as a detector provides highly accurate mass data, enabling the unambiguous determination of elemental composition and confirming the successful synthesis of the target derivative. jst.go.jp

The analysis of isomers is critical, especially when synthesizing derivatives where different positional isomers can be formed. Chromatographic methods like HPLC and GC excel at separating such isomers, which may have very similar spectroscopic properties but different retention times on the chromatographic column. For example, in substitution reactions involving the bromine atom or addition reactions across the alkyne, different regioisomers could be formed. The high resolving power of modern chromatographic columns can separate these isomers, allowing for their individual characterization by coupled spectroscopic techniques. This ensures the isomeric purity of the final compound, which is crucial for its subsequent applications.

Table 2: Chromatographic and Coupled Spectroscopic Methods for this compound and Derivatives

Technique Application Detector Coupling Purpose
Column Chromatography Purification Fraction Collection Isolation of the synthesized compound from crude reaction mixtures.
Gas Chromatography (GC) Purity Analysis Mass Spectrometry (MS) Separation and identification of volatile compounds and impurities.

Computational and Theoretical Investigations of 3 2 Bromoethoxy Prop 1 Yne

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These methods provide a balance between computational cost and accuracy, making them a cornerstone of modern chemical research.

DFT has proven to be a reliable tool for predicting the reactivity and regioselectivity of chemical reactions, such as the 1,3-dipolar cycloadditions that are characteristic of alkynes like 3-(2-bromoethoxy)prop-1-yne. unimi.itresearchgate.netnih.govdigitellinc.comresearchgate.net The regioselectivity of these reactions, which determines the orientation of the reacting molecules and thus the structure of the product, is a critical aspect of synthetic chemistry.

Theoretical studies on the cycloaddition of azides to various alkynes have demonstrated that DFT calculations can accurately predict the favored regioisomer. unimi.itnih.gov The accuracy of these predictions is dependent on the choice of the density functional approximation (DFA), with range-separated and meta-GGA hybrids often providing the best results. unimi.it For a molecule like this compound, DFT would be employed to calculate the activation energies for the different possible cycloaddition pathways, thereby predicting the most likely product. The electron-withdrawing nature of the bromoethoxy group is expected to influence the electronic properties of the alkyne and thus its reactivity and the regioselectivity of its cycloaddition reactions.

Table 1: Representative DFT Functionals for Reactivity Prediction

Functional TypeExamplesKey Features
Hybrid GGAB3LYP, PBE0Includes a portion of exact exchange from Hartree-Fock theory.
Meta-GGAM06, M08Includes the kinetic energy density, improving upon GGA.
Range-SeparatedCAM-B3LYP, ωB97X-DSplits the Coulomb operator to improve long-range interactions.

This table presents examples of DFT functionals that could be employed in the study of this compound's reactivity.

A key application of DFT is the modeling of transition states (TS) and the calculation of activation energy barriers (Ea). researchgate.netresearchgate.netnih.govmdpi.com This information is crucial for understanding reaction mechanisms and predicting reaction rates. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or additions to the alkyne, DFT can be used to map out the potential energy surface.

For instance, in the Claisen rearrangement of aryl propargyl ethers, a reaction analogous to potential transformations of this compound, DFT calculations have been used to determine the Gibbs free energy barriers for different reaction pathways. researchgate.netnsf.gov These calculations can identify the rate-determining step and elucidate the influence of substituents on the reaction mechanism. researchgate.net Similar computational approaches could be applied to understand the kinetics of reactions involving this compound, providing valuable data for optimizing reaction conditions.

Table 2: Hypothetical Activation Energies for Reactions of a Propargyl Ether

Reaction TypeReactantsActivation Energy (kcal/mol)
researchgate.netresearchgate.net-Sigmatropic RearrangementAryl Propargyl Ether25-35
Nucleophilic SubstitutionPropargyl Bromide + Nucleophile15-25
1,3-Dipolar CycloadditionPropargyl Ether + Azide (B81097)10-20

This table provides a hypothetical range of activation energies for reactions similar to those that this compound might undergo, based on general findings for related compounds.

The molecular electrostatic potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. acs.orgrsc.orgacs.org The MESP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an MESP analysis would reveal the electron-rich regions associated with the oxygen atom's lone pairs and the π-system of the alkyne, as well as electron-deficient areas around the hydrogen atoms and the carbon atom attached to the bromine. This information is critical for understanding its interactions with other molecules and predicting the sites of nucleophilic and electrophilic attack. For example, in gold-catalyzed reactions of alkynes, MESP analysis has been used to understand the influence of ligands on the catalytic cycle. acs.org

Table 3: Predicted Electrostatic Potential Features of this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Alkyne π-systemNegativeElectrophilic addition
Oxygen AtomNegativeCoordination to Lewis acids, Hydrogen bonding
Carbon bonded to BrominePositiveNucleophilic substitution
Terminal Alkyne HydrogenSlightly PositiveDeprotonation by a strong base

This table outlines the expected electrostatic potential characteristics and resulting reactivity for different parts of the this compound molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for studying the conformational flexibility and intermolecular interactions of molecules like this compound. dntb.gov.uarug.nlethz.chresearchgate.netlibretexts.orgnih.govlibretexts.orgmaricopa.edu

The flexible ether linkage in this compound allows for a wide range of conformations, which can influence its reactivity and physical properties. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. libretexts.orgmaricopa.edu Furthermore, by simulating the molecule in the presence of solvent molecules or other reactants, MD can provide a detailed picture of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern its behavior in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Designing Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and materials science for designing novel compounds with desired properties. researchgate.netexplorationpub.comexplorationpub.comacs.orgnih.govscielo.brtandfonline.comresearchgate.netmdpi.com QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties.

For this compound, QSAR studies could be employed to design new derivatives with enhanced biological activity or specific material properties. This would involve synthesizing a library of related compounds, for example, by varying the substituent on the ether linkage or replacing the bromine with other leaving groups. The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate the structural features with the observed activity. This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds. Studies on other ether derivatives have successfully used 3D-QSAR models to elucidate the effects of steric, electrostatic, and hydrophobic fields on their activity, providing a roadmap for the design of novel fungicides and inhibitors. acs.orgnih.gov

Concluding Perspectives and Prospective Research Avenues

Synthesis of Key Research Achievements and Contributions

Research surrounding 3-(2-bromoethoxy)prop-1-yne has established it as a valuable bifunctional linker. The primary synthetic route to this compound is the Williamson ether synthesis, a reliable and well-understood method involving the reaction of propargyl alcohol with a bromoethanol derivative under basic conditions. masterorganicchemistry.comyoutube.com Key achievements center on its application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the terminal alkyne readily reacts with azides to form stable triazole rings. chemicalbook.comwikipedia.orgorganic-chemistry.org This capability has positioned the molecule as a key intermediate in the synthesis of more complex structures, including polymers and pharmaceutical precursors.

The presence of the bromine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. This dual reactivity—the alkyne for cycloadditions and the alkyl bromide for substitution—is the cornerstone of its utility, enabling the sequential or one-pot construction of elaborate molecular architectures. Its role as a linker is exemplified in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target-binding ligand and an E3 ligase ligand. chemicalbook.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₇BrO
Molecular Weight 163.014 g/mol
CAS Number 18668-74-1
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Density Not specified

| Solubility | Soluble in organic solvents like THF |

Note: Physical property data is sparse in publicly available literature, reflecting its primary use as a synthetic intermediate rather than an end-product.

Identification of Unexplored Reactivity Pathways and Synthetic Opportunities

While the primary reactivity of this compound has been well-utilized, numerous pathways remain underexplored.

Intramolecular Cyclization: The molecule is perfectly structured for intramolecular cyclization to form heterocyclic systems. Depending on the reaction conditions, the terminal alkyne could react with the ether oxygen or a nucleophile that has displaced the bromide. For instance, treatment with a suitable base could potentially lead to the formation of morpholine (B109124) derivatives, a privileged scaffold in medicinal chemistry. sci-hub.seresearchgate.net Metal-catalyzed cyclizations, using catalysts based on palladium, gold, or platinum, could unlock pathways to various five- or six-membered oxygen-containing heterocycles. nih.govresearchgate.net

Radical Reactions: The bromine atom and the alkyne group are both amenable to radical reactions. Atom Transfer Radical Cyclization (ATRC) could be initiated at the C-Br bond to form cyclic structures. Similarly, radical additions across the alkyne (e.g., thiol-yne reactions) could be explored in a controlled manner to functionalize the molecule before or after substitution at the bromide. acs.org

Expanded Scope of "Click" Reactions: Beyond the standard CuAAC reaction, the alkyne offers opportunities for other cycloadditions. Strain-promoted azide-alkyne cycloaddition (SPAAC) could be explored if the alkyne were incorporated into a strained ring system derived from this compound. wikipedia.org Furthermore, reactions like the strain-promoted alkyne-nitrone cycloaddition (SPANC) could broaden its utility in bioconjugation. wikipedia.org

Tandem Reactions: Its bifunctional nature is ideal for designing tandem reaction sequences. For example, a Sonogashira coupling at the alkyne terminus followed by a substitution of the bromide, or an initial substitution to introduce a new functional group that then participates in an intramolecular reaction with the alkyne.

Envisioning Novel Material and Biological Applications through Rational Design

Rational design based on the this compound scaffold can lead to a new generation of materials and bioactive molecules.

Advanced Polymers and Materials: By participating in polymerization reactions via the alkyne and/or the bromide, it can be used to create functional polymers. For example, polymerization through click chemistry could yield highly regular, functionalizable polymers. The bromine could serve as a site for post-polymerization modification, allowing for the tuning of material properties such as solubility, thermal stability, or chemical resistance. acs.org These materials could find applications as specialized coatings, resins, or hydrogels.

Medicinal Chemistry and Bioconjugation: The molecule is an ideal starting point for creating libraries of compounds for drug discovery. Its role as a linker in PROTACs can be expanded by systematically varying the groups attached at either end to optimize target binding and degradation. chemicalbook.comjst.go.jp In bioconjugation, it can be used to attach probes, fluorophores, or drugs to biomolecules. uga.edunih.gov For instance, after reacting the alkyne with an azide-modified protein, the bromide could be used to attach a second label or effector molecule.

Functionalized Surfaces: The alkyne group can be used to anchor the molecule to surfaces modified with azide (B81097) groups. The exposed bromoethoxy tail can then be used to capture specific analytes or to initiate surface-grafted polymerization, creating functionalized surfaces for sensors, chromatography, or cell culture applications.

Addressing Future Challenges and Defining New Directions in this compound Research

The future of research on this compound will depend on addressing current limitations and exploring new scientific frontiers.

Synthetic Optimization: A key challenge is the development of highly efficient and scalable syntheses that minimize byproducts. While the Williamson ether synthesis is common, optimizing conditions to improve yield and purity is crucial for its broader application. masterorganicchemistry.com Furthermore, developing selective methods to react one functional group while leaving the other untouched remains a significant challenge that requires careful selection of reagents and catalysts.

Computational Modeling: Theoretical and computational studies could provide deeper insight into the molecule's reactivity. Density Functional Theory (DFT) calculations, for example, could predict the most favorable pathways for intramolecular cyclizations, helping to guide experimental efforts and uncover novel transformations. nih.gov

Platform for Diversity-Oriented Synthesis: A forward-looking direction is to establish this compound as a pluripotent platform molecule for diversity-oriented synthesis. scispace.com By applying a range of reaction conditions and partners, a single starting material could generate a diverse collection of complex and structurally distinct scaffolds for biological screening.

Exploration in Supramolecular Chemistry: The alkyne and ether functionalities could be incorporated into larger host-guest systems or self-assembling molecules. The ability to functionalize the molecule post-assembly via the bromide offers a route to dynamic and responsive supramolecular structures.

Q & A

Basic: What are the established synthetic routes for 3-(2-bromoethoxy)prop-1-yne, and what critical parameters influence yield?

Answer:
this compound is synthesized via nucleophilic substitution. A common method involves reacting propargyl alcohol with 1-bromo-2-(2-methoxyethoxy)ethane in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Critical parameters include:

  • Temperature control : Slow addition of reagents at 5°C to prevent side reactions .
  • Solvent choice : THF ensures solubility of NaH and intermediates.
  • Purification : Extraction with diethyl ether and careful column chromatography to isolate the product. Typical yields range from 45% to 50% .

Basic: How is this compound characterized spectroscopically?

Answer:
Key techniques include:

  • ¹H NMR : Look for the alkyne proton resonance at δ ~2.40 ppm (triplet, J = 2.4 Hz) and methylene protons adjacent to oxygen at δ ~4.12 ppm .
  • ¹³C NMR : Alkyne carbons appear at ~74.2 ppm and 80.2 ppm, with the bromoethyl carbon at ~44.9 ppm .
  • IR Spectroscopy : The alkyne C≡C stretch is observed near 2103 cm⁻¹, and C-O stretches near 1119 cm⁻¹ .

Advanced: How can computational methods predict the reactivity of this compound in click chemistry applications?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model electronic properties:

  • HOMO-LUMO gaps : Predict regioselectivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The alkyne’s electron-deficient nature (due to the electron-withdrawing bromoethoxy group) lowers LUMO energy, enhancing reactivity with azides .
  • Transition state analysis : Simulate reaction pathways to optimize catalyst choice (e.g., Cu(I) vs. Ru(II)) .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:
Discrepancies in NMR shifts or IR peaks may arise from solvent effects, impurities, or instrumentation. Mitigation strategies:

  • Cross-validate : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., m/z 295.0354 [M+H]⁺ for C₈H₁₆BrN₄O₃⁺) .
  • Control experiments : Repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidation byproducts .
  • Standardize conditions : Use deuterated solvents (CDCl₃) and internal standards (TMS) for NMR .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : The bromoethyl group is a potential alkylating agent; use PPE (gloves, goggles) and work in a fume hood.
  • Stability : Store under inert gas (N₂) at –20°C to prevent degradation.
  • First aid : For skin contact, wash immediately with water; consult a physician and provide SDS .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Solvent optimization : Replace THF with acetonitrile for faster kinetics.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track alkyne consumption and adjust reagent stoichiometry .

Basic: What are the primary research applications of this compound?

Answer:

  • Click chemistry : The terminal alkyne enables CuAAC for bioconjugation (e.g., linking antibodies to fluorophores) .
  • Polymer chemistry : Acts as a crosslinker in synthesizing alkynyl-functionalized hydrogels.
  • Drug discovery : Serves as a building block for PROTACs (PROteolysis-Targeting Chimeras) via bromo-alkyne bifunctionality .

Advanced: How does steric hindrance from the bromoethoxy group influence reaction pathways?

Answer:

  • Kinetic vs. thermodynamic control : The bulky bromoethoxy group favors 1,3-dipolar cycloadditions at the less hindered alkyne terminus.
  • Solvent effects : Polar aprotic solvents (DMF) reduce steric clashes by stabilizing transition states.
  • Computational modeling : Use molecular dynamics simulations to visualize steric interactions .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Liquid-liquid extraction : Separate organic phases with diethyl ether to remove polar byproducts .
  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to elute the product.
  • Distillation : For high-purity batches, employ short-path distillation under reduced pressure .

Advanced: How can crystallography (e.g., SHELXL) resolve ambiguities in molecular conformation?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in hexane/CH₂Cl₂. Refine using SHELXL to model the bromoethoxy group’s spatial orientation .
  • Twinning analysis : Address overlapping peaks in low-symmetry space groups using HKLF5 data .

Advanced: What strategies mitigate alkyne proton exchange issues in NMR characterization?

Answer:

  • Low-temperature NMR : Acquire spectra at –40°C to slow proton exchange with deuterated solvents.
  • COSY/HSQC : Correlate alkyne protons with adjacent carbons to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.